![molecular formula C25H25N3O5S B2692390 N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 852141-70-9](/img/structure/B2692390.png)
N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
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Overview
Description
The compound “N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is a complex organic molecule. It contains a benzoyl group, a dihydropyrazol group, and a methanesulfonamide group, all attached to a phenyl ring . It also contains a 3,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a benzoyl group, a dihydropyrazol group, and a methanesulfonamide group, all attached to a phenyl ring . It also contains a 3,4-dimethoxyphenyl group .Scientific Research Applications
Phase I Study of Methanesulfonamide Derivative
A Phase I clinical trial was conducted on a methanesulfonamide derivative, N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), showing significant antitumor activity in animal tumor systems. Administered to 29 patients, the study observed moderate to severe leukopenia and mild thrombocytopenia as toxic effects. The compound demonstrated antitumor activity in ovarian carcinoma, suggesting its potential for further clinical trials due to its reproducible and reversible toxicity (Von Hoff et al., 1978).
Nonlinear Pharmacokinetics of CI-912
Another study focused on CI-912, a 1,2-benziosoxazole-3-methanesulfonamide, examining its pharmacokinetics in adults with refractory partial seizures. The research found that steady-state clearances were significantly lower than single-dose clearances, indicating nonlinear pharmacokinetics. The study suggests adjusting dosage for new patients based on these findings (Wagner et al., 1984).
Retinal Toxicity from Occupational Exposure
A case report highlighted retinopathy associated with chronic occupational exposure to ethyl-m-aminobenzoic acid methanesulfonate (MS-222), a fish anesthetic, emphasizing the need for caution in occupational settings to prevent systemic absorption of retinotoxic compounds (Bernstein et al., 1997).
Future Directions
The future directions for research on this compound could include elucidating its synthesis pathway, studying its chemical reactions, determining its mechanism of action, and assessing its physical and chemical properties. Further studies could also investigate its potential applications in various fields, such as medicine or industry .
properties
IUPAC Name |
N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-32-23-13-12-19(15-24(23)33-2)22-16-21(18-10-7-11-20(14-18)27-34(3,30)31)26-28(22)25(29)17-8-5-4-6-9-17/h4-15,22,27H,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMYXZRAUALFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[2-benzoyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
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